molecular formula C8H6N2OS B171674 5-Phenyl-1,3,4-oxadiazole-2-thiol CAS No. 3004-42-0

5-Phenyl-1,3,4-oxadiazole-2-thiol

Cat. No. B171674
CAS RN: 3004-42-0
M. Wt: 178.21 g/mol
InChI Key: FOHWXVBZGSVUGO-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-thiol is a compound with the empirical formula C8H6N2OS . It’s a part of the 1,3,4-oxadiazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure .


Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol involves various methods. For instance, a new zinc coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate was synthesized . The single-crystal X-ray diffraction analysis shows that the polymeric structure crystallizes in the centrosymmetric monoclinic C2/c space group .


Molecular Structure Analysis

The molecular weight of 5-Phenyl-1,3,4-oxadiazole-2-thiol is 178.21 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

A method for the determination of 5-phenyl-1,3,4-oxadiazole-2-thiol involving its reaction with iodine in an alkaline medium has been presented . In volumetric titration with potentiometric endpoint detection, the determination range is 25–500 µmol .


Physical And Chemical Properties Analysis

5-Phenyl-1,3,4-oxadiazole-2-thiol is a solid with a melting point of 219-222 °C (lit.) . Its SMILES string is S=C1NN=C(O1)c2ccccc2 .

Scientific Research Applications

Synthesis of Derivatives

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . This process is a key step in the synthesis of various compounds for further research and application .

Biological Activity

1,3,4-Oxadiazoles, including 5-phenyl-1,3,4-oxadiazole, have been found to exhibit high biological activity and good stability . They have been studied for their anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects .

Agricultural Use

Oxadiazoles are also successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi . This makes 5-phenyl-1,3,4-oxadiazole a potential candidate for similar applications.

Material Science Applications

In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents . This suggests that 5-phenyl-1,3,4-oxadiazole could be used in similar applications.

Electronics and Photonics

Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .

Antifungal Activity

Some derivatives of 5-phenyl-1,3,4-oxadiazole have shown prominent antifungal activities against most of the tested fungi . This suggests that 5-phenyl-1,3,4-oxadiazole could be developed into a broad-spectrum antifungal agent.

High Energy Molecules

Oxadiazoles have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that 5-phenyl-1,3,4-oxadiazole could be utilized in the development of high-energy materials.

Pharmaceutical Compounds

The variation in the properties of oxadiazoles allows these molecules to be utilized as pharmaceutical compounds . This suggests that 5-phenyl-1,3,4-oxadiazole could be used in the development of new drugs.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the potential of 5-Phenyl-1,3,4-oxadiazole-2-thiol and similar compounds as new drugs is very promising .

properties

IUPAC Name

5-phenyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWXVBZGSVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062773
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3004-42-0
Record name 5-Phenyl-1,3,4-oxadiazole-2-thiol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
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Record name 5-phenyl-1,3,4-oxadiazole-2(3H)-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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